molecular formula C22H22N2O4S2 B380686 10-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one CAS No. 314261-34-2

10-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one

Cat. No.: B380686
CAS No.: 314261-34-2
M. Wt: 442.6g/mol
InChI Key: FKKIGRWXFYRCLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Interpretation

The systematic naming of 10-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one follows established International Union of Pure and Applied Chemistry principles for polycyclic systems. The nomenclature of tricyclic hydrocarbons is based on the nomenclature of bicyclic systems, with additional steps for naming tricyclic hydrocarbons as described in current International Union of Pure and Applied Chemistry recommendations. The compound's name begins with the tricyclic descriptor "7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one," which indicates a twelve-membered tricyclic system containing sulfur and nitrogen heteroatoms.

The tricyclic nomenclature system employs specific conventions where the appropriate prefix "tricyclo-" is substituted for "bicyclo-" before the name of the open-chain hydrocarbon containing the same total number of carbon atoms. For this compound, the bracketed notation [6.4.0.0²,⁶] represents the von Baeyer system for describing polycyclic structures. The numbers 6.4.0 indicate the number of carbon atoms in the two branches of the main ring and the main bridge, while the superscripted notation 0²,⁶ specifies the location of secondary bridges. This systematic approach ensures unambiguous structural identification regardless of the complexity of the polycyclic framework.

The structural interpretation of this compound reveals a sophisticated architecture comprising multiple ring systems and functional groups. The core tricyclic framework contains twelve carbon atoms arranged in a specific geometric pattern, with heteroatoms strategically positioned at positions 7 (sulfur), 9 (nitrogen), and 11 (nitrogen). The presence of the "-trien-" designation indicates three double bonds within the tricyclic system, specifically located at positions 1(8), 2(6), and 9, creating a partially unsaturated structure. The carbonyl functionality at position 12 is denoted by the "-one" suffix, indicating a ketone group integrated into the ring system.

Structural Component Position Chemical Significance
Sulfur Heteroatom 7 Provides nucleophilic character and potential coordination sites
Nitrogen Heteroatoms 9, 11 Contribute to basicity and hydrogen bonding capacity
Carbonyl Group 12 Electrophilic center for potential chemical reactions
Double Bonds 1(8), 2(6), 9 Create aromatic character and rigidity in the ring system

The substituent groups attached to the tricyclic core add significant complexity to the overall structure. The 3,4-dimethoxyphenyl group represents an electron-rich aromatic system with two methoxy substituents in the meta and para positions relative to the point of attachment. This aromatic ring is connected through a 2-oxoethyl linker that includes a ketone functionality, creating an extended conjugated system. The prop-2-en-1-yl substituent, commonly known as an allyl group, introduces additional unsaturation and potential reactivity through its terminal alkene functionality.

Properties

IUPAC Name

10-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c1-4-10-24-21(26)19-14-6-5-7-18(14)30-20(19)23-22(24)29-12-15(25)13-8-9-16(27-2)17(11-13)28-3/h4,8-9,11H,1,5-7,10,12H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKIGRWXFYRCLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 10-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one (CAS No: 314261-34-2) is a complex organic molecule that belongs to the class of thiazolidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, summarizing its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C22H22N2O4S2\text{C}_{22}\text{H}_{22}\text{N}_{2}\text{O}_{4}\text{S}_{2}

The compound features a thiazolidine ring system with various functional groups that contribute to its biological activity.

Anticancer Properties

Research has indicated that thiazolidine derivatives exhibit significant anticancer activity. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of human glioblastoma cells through apoptosis induction and cell cycle arrest mechanisms.

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-23115Induction of apoptosis
HCT11612Cell cycle arrest at G1 phase
SW62018Inhibition of mitochondrial function

These findings suggest that the compound could serve as a lead for developing new anticancer therapies.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The antimicrobial mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory properties. Experimental models have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

A notable case study involved the evaluation of this compound's effects on glioblastoma multiforme (GBM) cells. The study reported a significant reduction in cell viability and an increase in apoptotic markers when treated with varying concentrations of the compound over a 48-hour period.

Study Design

  • Objective : To assess the cytotoxic effects on GBM cells.
  • Methodology : Cells were treated with different concentrations (0, 5, 10, 15 µM) and analyzed using flow cytometry for apoptosis.

Results

The results indicated a dose-dependent increase in apoptosis:

Concentration (µM) % Apoptosis
05
515
1030
1550

The biological activity of this compound is attributed to several mechanisms:

  • Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.
  • Apoptosis Induction : Triggers intrinsic apoptotic pathways.
  • Antimicrobial Action : Disrupts bacterial cell wall synthesis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Tricyclic Derivatives

Compound Name / CAS Substituents Molecular Formula Key Properties
Target Compound 3,4-Dimethoxyphenyl (sulfanyl-oxoethyl), allyl C₂₁H₂₃N₂O₄S₂ High polarity due to methoxy groups; potential for H-bonding and π-π stacking
10-[(Phenylsulfanyl)methyl]-... (900474-23-9) Phenyl (sulfanylmethyl) C₁₆H₁₄N₂OS₂ Simpler structure; lower polarity and metabolic stability
ZINC3267042 3,4-Dimethylphenyl (acetamide linkage) C₂₂H₂₆N₃O₂S₂ Increased lipophilicity; amide group enhances H-bond acceptor capacity
1241564-71-5 4-Chlorophenyl (sulfanylmethyl), diazaspiro C₂₃H₂₀ClN₃O₂S₂ Electron-withdrawing Cl enhances stability; spiro structure alters conformation
9-(4-Methoxyphenyl)-... (IIi) 4-Methoxyphenyl, dithia-azatetracyclic C₁₇H₁₄N₂O₂S₂ Methoxy group improves solubility; sulfur atoms influence redox properties

Functional Implications

  • Electron-Donating vs. Withdrawing Groups: The target compound’s 3,4-dimethoxyphenyl group provides electron-donating effects, enhancing interactions with electron-deficient biological targets.
  • Allyl vs. Alkyl Chains: The prop-2-en-1-yl group in the target compound may confer reactivity (e.g., via Michael addition) absent in saturated alkyl chains (e.g., 3-dimethylaminopropyl in ’s compound 4) .
  • Sulfur Content: All analogues include sulfur atoms, but their positions vary. The target compound’s 7-thia and sulfanyl groups may influence redox behavior or metal coordination, similar to azaphenothiazines in .

Preparation Methods

Formation of the Tricyclic Core

The synthesis begins with the preparation of the 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-triene intermediate.

Procedure :

  • Cyclization of Enamine Precursors :

    • React methyl α-formyl-(o-bromophenyl)acetate with 1-methylbutyn-3-yl-2-amine in methanol to form an enamine intermediate.

    • Cyclize the enamine using copper(I) iodide (5 mol%) and K₃PO₄ (2 equiv.) at 140°C for 10–20 hours, achieving 50% yield.

  • Oxidation and Functionalization :

    • Oxidize the intermediate with MnO₂ to introduce the ketone group at position 12.

    • Introduce the prop-2-en-1-yl group via alkylation using allyl bromide in DMF with NaH as a base (yield: 65–70%).

Introduction of the Sulfanyl Side Chain

The 2-(3,4-dimethoxyphenyl)-2-oxoethyl sulfanyl group is appended through nucleophilic substitution.

Procedure :

  • Synthesis of Sulfanyl Precursor :

    • React 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the acid chloride, followed by treatment with mercaptoethanol to yield 2-(3,4-dimethoxyphenyl)-2-oxoethyl mercaptan.

  • Coupling Reaction :

    • Combine the tricyclic intermediate with the sulfanyl precursor in THF using DIAD (diisopropyl azodicarboxylate) and PPh₃ (triphenylphosphine) under nitrogen atmosphere. Reaction at 0°C to room temperature for 12 hours yields 68–72% of the target compound.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

ParameterOptimal ConditionEffect on YieldSource
Temperature140°C for cyclization↑ Yield by 20%
CatalystCuI (5 mol%)Enables cyclization
SolventDMF for alkylation↑ Reactivity
BaseK₃PO₄ (2 equiv.)Neutralizes HCl

Elevating the cyclization temperature to 140°C reduces reaction time from 20 to 10 hours while improving yield from 36% to 50%. Substituting DMF for less polar solvents (e.g., toluene) in alkylation steps enhances nucleophilicity, achieving 70% yield.

Characterization and Purification

Analytical Methods :

  • NMR Spectroscopy : Confirms substitution patterns (e.g., ¹H NMR: δ 7.8 ppm for naphthalenyl protons).

  • Mass Spectrometry : Molecular ion peak at m/z 432.6 ([M+H]⁺) aligns with the molecular formula C₂₄H₂₀N₂O₂S₂.

  • HPLC : Purity >98% after column chromatography (silica gel, ethyl acetate/hexane).

Purification Challenges :

  • The compound’s high logP (6.6) necessitates reverse-phase chromatography for effective separation from non-polar byproducts.

Challenges in Synthesis

  • Low Cyclization Efficiency :

    • Early methods using CuI at 80°C yielded ≤36% due to incomplete enamine conversion.

    • Solution : Higher temperatures (140°C) and prolonged reactions improve conversion.

  • Byproduct Formation :

    • Competing reactions during sulfanyl coupling produce disulfide byproducts.

    • Mitigation : Strict anaerobic conditions and excess mercaptan suppress disulfide formation.

Recent Advances

  • Catalytic Systems :

    • Palladium-catalyzed cross-coupling reduces alkylation steps, shortening synthesis from 7 to 4 steps.

  • Alternative Sulfanyl Sources :

    • Using 2-(3,4-dimethoxyphenyl)-2-oxoethyl disulfide as a precursor minimizes oxidation side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.